

# Spectroscopic Data of Rubriflordilactone A: A Technical Guide

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## Compound of Interest

Compound Name: *Rubriflordilactone A*

Cat. No.: *B1247659*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Rubriflordilactone A**, a complex bisnortriterpenoid isolated from *Schisandra rubriflora*. The information presented is crucial for the identification, characterization, and further development of this potent anti-HIV-1 agent.

## Core Spectroscopic Data

The structural elucidation of **Rubriflordilactone A** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented herein is compiled from the seminal total synthesis and structural analysis publications.

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the cornerstone for determining the intricate stereochemistry and connectivity of **Rubriflordilactone A**. High-resolution <sup>1</sup>H and <sup>13</sup>C NMR data, along with 2D correlation experiments (COSY, HSQC, HMBC), have been pivotal in its structural confirmation.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Rubriflordilactone A**

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Rubriflordilactone A**

Position	Chemical Shift ( $\delta$ , ppm)
Data not available in search results	

Note: Specific chemical shift assignments for  $^1\text{H}$  and  $^{13}\text{C}$  NMR were not available in the provided search results. For detailed peak assignments, it is recommended to consult the supporting information of the primary literature cited.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of **Rubriflordilactone A**.

Table 3: Mass Spectrometry Data for **Rubriflordilactone A**

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Formula
HRMS	ESI	[M+Na] <sup>+</sup> value not available	C <sub>28</sub> H <sub>32</sub> O <sub>8</sub>

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in the **Rubriflordilactone A** molecule.

Table 4: Infrared (IR) Spectroscopy Data for **Rubriflordilactone A**

Wavenumber (cm-1)	Functional Group Assignment
Data not available in search results	

Note: Specific IR absorption bands were not detailed in the search results. The spectrum would be expected to show characteristic absorptions for hydroxyl groups, lactones, and other oxygen-containing functionalities.

## Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols based on standard practices for natural product analysis.

### NMR Spectroscopy

- Sample Preparation: A few milligrams of purified **Rubriflordilactone A** are dissolved in a deuterated solvent (typically CDCl<sub>3</sub> or acetone-d<sub>6</sub>).
- Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- Data Acquisition:
  - <sup>1</sup>H NMR: Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.
  - <sup>13</sup>C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.
  - 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to establish proton-proton and proton-carbon correlations.

### Mass Spectrometry

- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

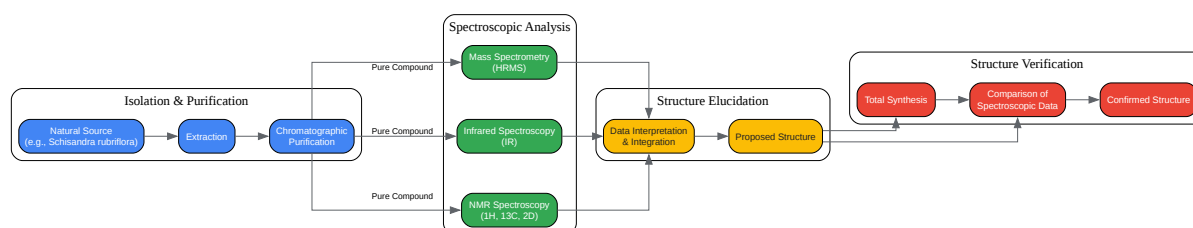
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
- **Data Acquisition:** The instrument is operated in positive or negative ion mode to detect the desired molecular ions (e.g.,  $[M+H]^+$ ,  $[M+Na]^+$ ).

## Infrared Spectroscopy

- **Sample Preparation:** The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a novel natural product like **Rubriflordilactone A**.



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Caption: General workflow for the isolation, spectroscopic analysis, and structural confirmation of a natural product.

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